molecular formula C18H11BrN2O2 B187522 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione CAS No. 5545-68-6

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione

Cat. No. B187522
CAS RN: 5545-68-6
M. Wt: 367.2 g/mol
InChI Key: ZTFLCDUFALDNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione (ABIQ) is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in cancer research. The unique chemical structure of ABIQ makes it a promising candidate for the development of novel anticancer agents.

Mechanism Of Action

The mechanism of action of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately, cell death. The unique chemical structure of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione allows it to bind selectively to the enzyme, making it a promising candidate for the development of novel anticancer agents.

Biochemical And Physiological Effects

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, the synthesis of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione is a complex process that requires specialized equipment and expertise. In addition, the high cost of synthesis may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione. One potential direction is the development of novel derivatives of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione with improved anticancer activity and selectivity. Another direction is the investigation of the potential use of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to explore the potential applications of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione in other disease areas such as inflammation and neurodegenerative disorders.

Synthesis Methods

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione can be synthesized through a multistep process involving the reaction of aniline with 5-bromoisophthalic acid. The resulting intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The synthesis of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.

properties

CAS RN

5545-68-6

Product Name

2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione

Molecular Formula

C18H11BrN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

2-anilino-5-bromobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H11BrN2O2/c19-12-9-11-5-4-8-14-16(11)15(10-12)18(23)21(17(14)22)20-13-6-2-1-3-7-13/h1-10,20H

InChI Key

ZTFLCDUFALDNDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br

Origin of Product

United States

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